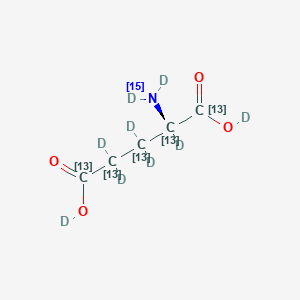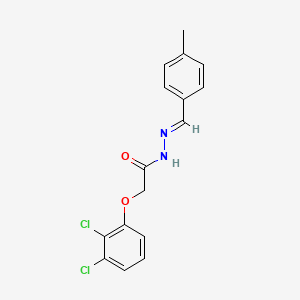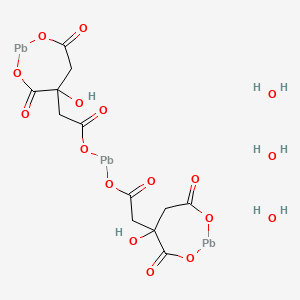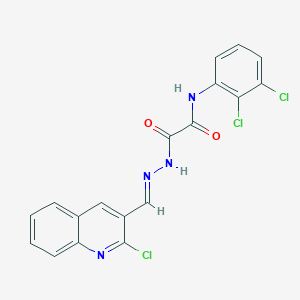
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is a labeled compound used in various scientific research applications. This compound is a derivative of L-glutamine, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes, and nitrogen-15 is incorporated into the amino group. The isotopic labeling makes it a valuable tool for studying metabolic pathways, protein synthesis, and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves the incorporation of stable isotopes into the L-glutamine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents, as well as specialized catalysts to ensure the selective incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and verify the final product’s isotopic composition.
Analyse Des Réactions Chimiques
Types of Reactions
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amino acids.
Applications De Recherche Scientifique
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in understanding metabolic pathways and protein synthesis by tracking the incorporation of isotopes into biomolecules.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Employed in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Mécanisme D'action
The mechanism of action of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The labeled compound is metabolized similarly to its non-labeled counterpart, allowing researchers to track its distribution and transformation within biological systems. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and various enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine: The non-labeled version of the compound.
L-Glutamine-[13C5,15N2,d10]: Another isotopically labeled version with different isotopic composition.
Dehydro Folic Acid 1,5-Dimethyl Ester-13C5,15N: A labeled compound used in similar research applications
Uniqueness
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The combination of deuterium, carbon-13, and nitrogen-15 isotopes allows for detailed analysis of molecular structures and metabolic pathways, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
162.141 g/mol |
Nom IUPAC |
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1/hD4 |
Clé InChI |
WHUUTDBJXJRKMK-FPOKHKPFSA-N |
SMILES isomérique |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O[2H])[15N]([2H])[2H] |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)

![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)

![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)


(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)


